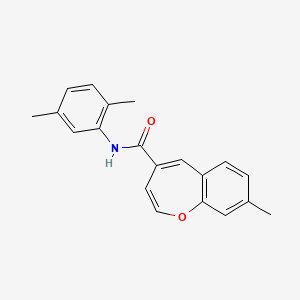

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known structure, it’s not possible to provide a detailed analysis .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Unfortunately, without specific data for this compound, I can’t provide an analysis .

Applications De Recherche Scientifique

Chemical Synthesis and Material Science Applications

- Advanced Synthesis Techniques: Research shows practical methods for synthesizing complex molecules that may share structural similarities with N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide. For instance, the synthesis of orally active CCR5 antagonists demonstrates intricate organic synthesis strategies involving esterification, Claisen type reactions, and the Suzuki−Miyaura reaction, which could be applicable to the synthesis of related compounds (Ikemoto et al., 2005).

- Electrochromic Materials: Novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine (TPA) units exhibit electrochromic properties, hinting at the potential use of related benzoxepine compounds in smart materials and displays (Chang & Liou, 2008).

Pharmacology and Drug Development

- Anticonvulsant Activities: Benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, show significant anticonvulsant activities in animal models, suggesting that structurally related compounds might also possess neurological or pharmacological benefits (Robertson et al., 1987).

- Anti-Inflammatory and Analgesic Agents: Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical scaffolds indicates potential anti-inflammatory and analgesic properties, which could be an area of interest for derivatives of this compound (Abu‐Hashem et al., 2020).

Molecular Biology and Biochemistry

- Photoreleasable Protecting Groups: The use of dimethylphenacyl chromophores as photoreleasable protecting groups for carboxylic acids presents an innovative approach in the controlled release of bioactive molecules, potentially applicable to the study or delivery of compounds like this compound (Klan et al., 2000).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein or enzyme. Without more information, it’s not possible to speculate on the mechanism of action of this specific compound.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal. Without an SDS for this specific compound, it’s not possible to provide detailed safety and hazard information .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13-4-6-15(3)18(10-13)21-20(22)17-8-9-23-19-11-14(2)5-7-16(19)12-17/h4-12H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWBWBGOSJWBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)

![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)

![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)

![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)

![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)